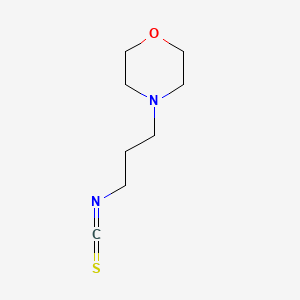

3-Morpholinopropyl isothiocyanate

Descripción

Overview of Isothiocyanates (ITCs) in Academic Contexts

Isothiocyanates (ITCs) are organosulfur compounds that have garnered substantial attention in scientific research. Their chemical reactivity, driven by the electrophilic carbon atom of the -N=C=S group, allows them to readily react with nucleophiles such as the thiol groups in cysteine residues of proteins. rsc.org This reactivity is central to their biological effects and their utility in chemical synthesis. rsc.orgchemrxiv.org

Many isothiocyanates are found in nature, particularly in cruciferous vegetables like broccoli, cabbage, kale, and watercress. wikipedia.orgoregonstate.edunih.gov They are not present in their active form within the intact plant but exist as stable precursors called glucosinolates. oregonstate.edufoodandnutritionjournal.org When the plant tissue is damaged, the enzyme myrosinase is released, which hydrolyzes the glucosinolates to form isothiocyanates. nih.govfoodandnutritionjournal.org

The significance of these natural ITCs in research is vast. They are widely investigated for their potential health benefits. foodandnutritionjournal.org For example, sulforaphane (B1684495) (derived from glucoraphanin) and allyl isothiocyanate (from sinigrin) are two of the most studied natural ITCs. wikipedia.orgoregonstate.edu Research has shown that natural ITCs can modulate key cellular processes, including the activity of biotransformation enzymes involved in the metabolism of foreign substances. oregonstate.eduaacrjournals.org Their ability to induce apoptosis (programmed cell death) and inhibit cell migration in cancer cell lines has made them important subjects in oncological research. nih.gov Furthermore, their antimicrobial properties against various bacteria and fungi are also an active area of investigation. nih.govfoodandnutritionjournal.org

Table 1: Examples of Naturally Occurring Isothiocyanates and Their Precursors

| Isothiocyanate | Glucosinolate Precursor | Common Food Sources |

|---|---|---|

| Sulforaphane | Glucoraphanin | Broccoli, Cauliflower |

| Allyl isothiocyanate | Sinigrin | Mustard, Horseradish, Cabbage |

| Benzyl (B1604629) isothiocyanate | Glucotropaeolin | Garden cress, Papaya seeds |

Data sourced from multiple references. wikipedia.orgoregonstate.edu

Beyond the realm of natural products, synthetic isothiocyanates are crucial reagents in modern chemistry. rsc.org Their synthesis is well-established, with numerous methods available to chemists. Common synthetic routes often start from primary amines, which can be treated with carbon disulfide and a desulfurating agent or with reagents like thiophosgene (B130339). organic-chemistry.orgmdpi.com Other innovative methods include the sulfuration of isocyanides and photocatalyzed reactions of amines with carbon disulfide. organic-chemistry.orgmdpi.com

In contemporary chemistry, synthetic ITCs are valued as versatile intermediates. chemrxiv.org Their predictable reactivity makes them ideal for constructing a wide range of organic molecules, especially nitrogen- and sulfur-containing heterocycles like thiazoles and thioureas, which are common scaffolds in medicinal chemistry. rsc.org The ability to introduce the isothiocyanate group onto a wide variety of molecular frameworks allows chemists to design and create novel compounds for specific research applications, from chemical biology probes to new therapeutic candidates. nih.govmdpi.com

Rationale for In-depth Academic Study of 3-Morpholinopropyl Isothiocyanate

This compound (3MP-ITC) is a synthetic isothiocyanate that has been the subject of focused academic study due to its distinct biological activity. researchwithrutgers.comnih.gov Unlike many natural ITCs, its structure combines the reactive isothiocyanate group with a morpholine (B109124) ring via a propyl linker. This unique structure underpins its specific and potent effects on cellular defense mechanisms.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(3-isothiocyanatopropyl)morpholine |

| Molecular Formula | C₈H₁₄N₂OS |

| Molecular Weight | 186.27 g/mol |

| CAS Number | 32813-50-6 |

| Density | 1.094 g/mL at 25 °C |

Data sourced from multiple references. nih.govchembk.comsigmaaldrich.comthermofisher.com

The primary rationale for the in-depth academic study of 3MP-ITC stems from its identification as an exceptionally strong inducer of the antioxidant response element (ARE). researchwithrutgers.comoup.com The ARE is a critical regulatory element in DNA that activates the expression of a suite of detoxifying and antioxidant enzymes. This process is mainly controlled by the transcription factor NF-E2-related factor-2 (Nrf2).

Detailed research has elucidated the molecular mechanism behind 3MP-ITC's potent activity. nih.govoup.com Studies in HepG2C8 human liver cells revealed that 3MP-ITC exposure leads to an increase in the nuclear accumulation of Nrf2 protein. researchwithrutgers.comoup.com It achieves this by not only inducing the Nrf2 protein itself but also by suppressing its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). nih.govoup.com This dual action makes it a particularly effective activator of the Nrf2 pathway.

Further research has shown that this induction of Nrf2 is regulated post-translationally and involves the activation of several protein kinase signaling pathways, including PKC and PI3K. researchwithrutgers.comnih.gov Additionally, treatment with 3MP-ITC was found to significantly deplete intracellular glutathione (B108866) (GSH), a key cellular antioxidant, which is another mechanism known to trigger the Nrf2 response. oup.com

The significance of these findings was confirmed in vivo. oup.comoup.com Oral administration of 3MP-ITC to mice resulted in an increased expression of hepatic Nrf2 and the Nrf2-dependent enzyme NAD(P)H:quinone oxidoreductase-1 (NQO1). oup.com The robust and multifaceted mechanism by which 3MP-ITC activates the Nrf2/ARE pathway makes it a valuable chemical tool for studying cellular antioxidant responses and a subject of interest for its potential applications in chemoprevention research. researchwithrutgers.comoup.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-isothiocyanatopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEFDMYFAAAFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186491 | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-50-6 | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Morpholino)propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Morpholinopropyl Isothiocyanate

Established Synthetic Routes to 3-Morpholinopropyl Isothiocyanate

The preparation of this compound can be approached through specific pathways involving key intermediates, as well as by applying general methods for isothiocyanate synthesis to its amine precursor.

Synthesis from 3-Morpholinopropan-1-aminium and Phenyl Isothiocyanate

A notable route to a precursor of this compound involves the reaction of 3-Morpholinopropan-1-aminium with phenyl isothiocyanate. This reaction, when conducted under reflux in ethanol for six hours, yields 1-(3-Morpholinopropyl)-3-phenylthiourea. While this reaction produces a thiourea derivative rather than the isothiocyanate directly, it is a critical step in a potential two-step synthesis.

The subsequent conversion of the N-alkyl-N'-aryl thiourea intermediate to the desired this compound can be achieved through cleavage of the thiourea. A general method for such a conversion involves the use of hot mineral acids, which can cleave diarylthioureas to yield an aryl isothiocyanate and an arylamine salt. chemrxiv.org Applying this principle, the 1-(3-Morpholinopropyl)-3-phenylthiourea could foreseeably be treated with a strong acid to yield this compound and an aniline (B41778) salt.

Table 1: Two-Step Synthesis of this compound Precursor

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 3-Morpholinopropan-1-aminium, Phenyl isothiocyanate | Ethanol, Reflux | 1-(3-Morpholinopropyl)-3-phenylthiourea |

| 2 (Proposed) | 1-(3-Morpholinopropyl)-3-phenylthiourea | Hot Mineral Acid | This compound |

General Approaches for Isothiocyanate Synthesis

Several general methodologies exist for the synthesis of isothiocyanates from primary amines, which are applicable to the preparation of this compound from its corresponding primary amine, 3-Morpholinopropan-1-amine.

A widely employed method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurating agent to yield the final isothiocyanate. A variety of desulfurating agents can be used, including tosyl chloride, which facilitates the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org This method is applicable to a range of alkyl and aryl amines. organic-chemistry.org

Table 2: Isothiocyanate Synthesis via Dithiocarbamate Decomposition

| Amine Substrate | Base | Desulfurating Agent | Solvent | Yield |

| Alkyl and Aryl Amines | Triethylamine (B128534) | Tosyl Chloride | Not specified | Good |

| Primary Amines | Triethylamine | Triflic Anhydride | Dichloromethane | Good to Excellent |

| Anilines | Potassium Hydroxide | (Self-degrades) | Ball Milling | High |

The reaction of primary amines with phenyl chlorothionoformate represents another effective route to isothiocyanates. This method can be performed as a one-pot process or a two-step approach, typically in the presence of a solid base like sodium hydroxide. The one-pot process is particularly useful for the synthesis of alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org For more versatile applications, including the synthesis of electron-deficient aryl isothiocyanates, a two-step process is often preferred. organic-chemistry.org

Table 3: Isothiocyanate Synthesis Using Phenyl Chlorothionoformate

| Process | Amine Type | Base | Solvent | Applicability |

| One-Pot | Alkyl, Electron-rich aryl | Solid Sodium Hydroxide | Dichloromethane | Facile for specific substrates |

| Two-Step | Alkyl, Aryl (electron-rich and -deficient) | Solid Sodium Hydroxide | Dichloromethane | More versatile |

Modern synthetic chemistry has seen the emergence of more environmentally benign methods for isothiocyanate synthesis. Electrochemical methods offer a practical, mild, and high-yielding route for the preparation of both aliphatic and aromatic isothiocyanates from an amine and carbon disulfide, often without the need for toxic and expensive reagents. organic-chemistry.org

Visible-light photocatalysis provides another green and efficient approach. This method utilizes a photocatalyst and a light source to promote the reaction between an amine and carbon disulfide, yielding isothiocyanates under mild conditions. organic-chemistry.org These methods are noted for their broad substrate scope and good functional group tolerance. organic-chemistry.org

Table 4: Modern Synthetic Methods for Isothiocyanates

| Method | Reactants | Key Features |

| Electrochemical | Amine, Carbon Disulfide | Mild, high-yielding, supporting-electrolyte-free |

| Photocatalyzed | Amine, Carbon Disulfide | Mild, efficient, environmentally friendly |

A less common but intriguing method for the synthesis of isothiocyanates involves the fragmentation of 1,4,2-oxathiazoles. These heterocyclic compounds can be synthesized through a [3+2] cycloaddition of nitrile oxides with thiocarbonyls. researchgate.net Subsequent thermal fragmentation of the 1,4,2-oxathiazole ring leads to the formation of an isothiocyanate and a carbonyl compound. researchgate.netresearchgate.net This method has been adapted for a purification-free, "catch-and-release" strategy on a polymer support, which is particularly useful for the small-scale synthesis of isothiocyanates in high purity. researchgate.net It is important to note that the fragmentation pathway is sensitive to reaction conditions; under basic conditions, 5H-1,4,2-oxathiazoles can undergo an alternative fragmentation to produce nitriles and thioacid salts instead of isothiocyanates. researchgate.net

Table 5: Isothiocyanate Synthesis via 1,4,2-Oxathiazole Fragmentation

| Precursor | Reaction Type | Conditions | Products |

| 1,4,2-Oxathiazole | Thermal Fragmentation | Heat | Isothiocyanate, Carbonyl compound |

| Polymer-supported 1,4,2-oxathiazole | Thermal Fragmentation | Heat | Isothiocyanate, Carbonyl compound |

| 5H-1,4,2-Oxathiazole | Base-promoted Fragmentation | Base, Room Temperature | Nitrile, Thioacid salt |

Synthesis from Isocyanides and Elemental Sulfur

The synthesis of isothiocyanates, including this compound, from isocyanides and elemental sulfur represents a modern and atom-efficient approach. mdpi.com This method is a significant improvement over traditional routes that often employ highly toxic reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.comnih.gov The direct sulfuration of an isocyanide involves the reaction of the isocyanide's carbenoid carbon with elemental sulfur. beilstein-journals.orgnih.gov This transformation can be achieved under thermal, catalytic, or base-induced conditions. mdpi.comproquest.com

The reaction generally proceeds by activating the stable eight-membered ring of elemental sulfur (S₈). proquest.com This activation can be facilitated by heat or, more commonly, by a catalyst or a nucleophilic additive. mdpi.comproquest.com In the absence of a catalyst, high temperatures (80°C to 130°C) may be required for the reaction to proceed. rsc.org However, the introduction of catalytic systems allows for significantly milder reaction conditions. nih.govrsc.org This synthetic strategy is valued for its directness and its alignment with greener chemistry principles, particularly given that elemental sulfur is an abundant and low-cost industrial byproduct. digitellinc.comnih.gov

Mechanistic Studies of this compound Formation

The mechanism of isothiocyanate formation from isocyanides and sulfur has been the subject of detailed investigation, with several key intermediates being proposed. Two primary mechanistic pathways are considered, depending on the reaction conditions. mdpi.com

One proposed mechanism involves the initial activation of elemental sulfur by a nucleophile, such as a tertiary amine or a base like sodium hydride. nih.govbeilstein-journals.orgnih.gov This nucleophilic attack cleaves the octasulfur ring, generating a linear polysulfide anion. beilstein-journals.orgnih.gov This highly reactive polysulfide anion then acts as the sulfurating agent, attacking the electrophilic carbenoid carbon of the isocyanide. beilstein-journals.orgnih.gov This leads to the formation of an intermediate which subsequently eliminates a shorter sulfur chain (Sₓ₋₁) to yield the final isothiocyanate product. nih.govresearchgate.net Isothiocyanates have been confirmed as key intermediates in multicomponent reactions that proceed via this pathway. nih.gov

An alternative pathway suggests a direct nucleophilic attack of the isocyanide onto the sulfur ring, forming an intermediate containing a nitrilium structural element. mdpi.com This electrophilic adduct can then undergo further reactions to form the isothiocyanate. mdpi.com Control experiments have shown that in the absence of a nucleophilic additive to activate the sulfur, the reaction often does not proceed under mild conditions, lending strong support to the mechanism involving sulfur activation as the initial key step. mdpi.comproquest.com

Various catalytic systems have been developed to facilitate the synthesis of isothiocyanates from isocyanides and elemental sulfur under mild conditions, improving yields and reducing reaction times. beilstein-journals.orgnih.gov These systems range from simple amine bases to transition metal complexes.

Tertiary amines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective organocatalysts for this transformation. nih.gov They function by activating elemental sulfur, enabling the reaction to proceed at moderate temperatures, such as 40°C. nih.gov The basicity of the amine catalyst often correlates with its effectiveness. mdpi.com

Transition metal catalysts, including those based on molybdenum and rhodium, also efficiently catalyze the sulfur transfer from elemental sulfur to the isocyanide, resulting in excellent yields. mdpi.combeilstein-journals.orgnih.govproquest.com For instance, a molybdenum catalyst has been used in refluxing acetone to produce isothiocyanates in good to excellent yields, although the reaction may require several days. mdpi.comproquest.com The proposed mechanism for molybdenum catalysis involves the initial sulfuration of the catalyst to form a molybdenum disulfide complex, which then acts as the active sulfur-transfer agent. mdpi.comproquest.com

Additionally, chalcogens like selenium and tellurium can be used in catalytic amounts, often in the presence of a base, to promote the reaction efficiently, even at room temperature. mdpi.combeilstein-journals.orgrsc.orgnih.gov

Below is a table summarizing various catalytic systems and conditions reported for this synthesis.

| Catalyst | Base/Additive | Solvent | Temperature (°C) | Time | Yield (%) |

| DBU (2-5 mol%) | - | Cyrene™ or GBL | 40 | Varies | 34-95 |

| Molybdenum Complex | None | Acetone | Reflux | 3 days | Good to Excellent |

| Selenium | Triethylamine | THF | Reflux | 2 hours | ≥62 |

| Tellurium | Amine Base | Varies | Room Temp. | Varies | High |

| Sodium Hydride | - | Varies | 40 | 2 hours | 85 (for isolated intermediate) |

Data compiled from multiple sources for the general synthesis of isothiocyanates. mdpi.comnih.govproquest.comnih.gov

Derivatization Strategies Involving this compound

The isothiocyanate functional group is a versatile electrophile that readily participates in various chemical reactions, making this compound a useful building block for the synthesis of more complex molecules, particularly nitrogen- and sulfur-containing heterocycles. mdpi.com

This compound can serve as a precursor for the synthesis of various thiazole (B1198619) derivatives. Thiazoles are significant heterocyclic scaffolds found in many biologically active compounds. bepls.com One established method is the Cook-Heilborn synthesis, where an α-aminonitrile reacts with an isothiocyanate under mild conditions to produce a 5-aminothiazole. pharmaguideline.com

Another approach involves the reaction of isothiocyanates with propargylamines. bepls.com Under microwave irradiation and in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (PTSA), this reaction yields 2-aminothiazoles. bepls.com The versatility of these methods allows for the incorporation of the 3-morpholinopropyl moiety into a thiazole ring system, enabling the creation of novel compounds for further investigation.

The reaction of this compound with primary or secondary amines is a straightforward and highly efficient method for the synthesis of N,N'-disubstituted or trisubstituted thiourea derivatives. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. nih.govmdpi.com The process is typically high-yielding and can be performed under mild conditions, often at room temperature or with gentle heating. researchgate.netanalis.com.my

This derivatization is widely applicable, as a vast array of primary and secondary amines can be used, leading to a diverse library of thiourea compounds. mdpi.com The resulting thioureas, bearing the 3-morpholinopropyl group, are of interest in various fields, including medicinal chemistry and organocatalysis, due to the unique properties conferred by the thiourea functional group, such as its hydrogen-bonding capabilities. researchgate.net

The table below provides examples of the types of thiourea derivatives that can be formed from the reaction of an isothiocyanate with various amines.

| Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Derivative |

| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | 1-(2-aminophenyl)-3-(naphthalene-1-yl)thiourea |

| Phenyl isothiocyanate | (S)-1-(2-pyridyl)ethylamine | Chiral thiourea derivative |

| Acyl isothiocyanate | Heterocyclic amine | N-acyl thiourea derivative |

| Glycosylmethyl isothiocyanate | Amine-functionalized amino acid | Thiourea-tethered C-glycosyl amino acid |

| Allyl isothiocyanate | Aniline derivatives | N-allyl-N'-aryl thiourea |

This table illustrates the general reaction between isothiocyanates and amines to form diverse thiourea structures. nih.govresearchgate.netanalis.com.mynih.govuobabylon.edu.iq

Structural Characterization of Derivatives (e.g., using ¹H NMR, ¹³C NMR, HRMS)

The structural characterization of derivatives of this compound, such as N-aryl-N'-(3-morpholinopropyl)thioureas, is crucial for confirming their identity and purity. This is achieved through a combination of spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).

Hypothetical Spectroscopic Data for 1-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiourea:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the morpholine (B109124) ring, the propyl chain, and the methoxyphenyl group.

Morpholine Protons: Two multiplets would be expected for the morpholine ring protons, typically around 3.7 ppm (for the protons adjacent to the oxygen) and 2.4 ppm (for the protons adjacent to the nitrogen).

Propyl Chain Protons: The three methylene groups of the propyl chain would appear as distinct multiplets. The protons adjacent to the thiourea nitrogen would be deshielded and appear further downfield.

Methoxyphenyl Protons: The aromatic protons would appear as two doublets in the aromatic region (around 6.9 and 7.3 ppm), characteristic of a para-substituted benzene ring. The methoxy group would present as a sharp singlet around 3.8 ppm.

NH Protons: Two broad singlets corresponding to the two NH protons of the thiourea linkage would be observed, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule.

Thiourea Carbonyl (C=S): A characteristic signal for the thiocarbonyl carbon would be expected in the range of 180-185 ppm.

Aromatic Carbons: Signals for the aromatic carbons would appear in the region of 114-158 ppm.

Morpholine and Propyl Carbons: The aliphatic carbons of the morpholine and propyl groups would resonate in the upfield region of the spectrum.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition. For 1-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiourea (C₁₅H₂₃N₃O₂S), the expected [M+H]⁺ ion would have a specific m/z value that can be calculated and compared with the experimental result to four decimal places.

The following tables provide an illustrative representation of the expected data.

Table 1: Hypothetical ¹H NMR Data for 1-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiourea

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | d | 2H | Ar-H |

| ~6.90 | d | 2H | Ar-H |

| ~3.80 | s | 3H | OCH₃ |

| ~3.70 | t | 4H | O(CH₂)₂ |

| ~3.50 | q | 2H | NCH₂ |

| ~2.45 | t | 4H | N(CH₂)₂ |

| ~2.40 | t | 2H | NCH₂CH₂ |

| ~1.80 | p | 2H | CH₂CH₂CH₂ |

Table 2: Hypothetical ¹³C NMR Data for 1-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiourea

| Chemical Shift (δ) ppm | Assignment |

| ~181.0 | C=S |

| ~157.0 | Ar-C-O |

| ~131.0 | Ar-C-N |

| ~127.0 | Ar-CH |

| ~114.5 | Ar-CH |

| ~66.8 | O(CH₂)₂ |

| ~55.5 | OCH₃ |

| ~53.5 | N(CH₂)₂ |

| ~56.0 | NCH₂CH₂ |

| ~45.0 | NCH₂ |

| ~27.0 | CH₂CH₂CH₂ |

Table 3: Hypothetical HRMS Data for 1-(4-methoxyphenyl)-3-(3-morpholinopropyl)thiourea

| Formula | Calculated m/z [M+H]⁺ | Found m/z |

| C₁₅H₂₃N₃O₂S | 310.1589 | 310.1591 |

It is important to reiterate that the data presented above is illustrative and based on general principles of NMR and MS for similar structures. Actual experimental data would be required for definitive structural confirmation of any synthesized derivative.

Mechanistic Investigations of 3 Morpholinopropyl Isothiocyanate S Biological Activities

Modulation of Cellular Signaling Pathways by 3-Morpholinopropyl Isothiocyanate

This compound (3MP-ITC) is a synthetic isothiocyanate recognized as a potent activator of the antioxidant response element (ARE), which subsequently leads to the induction of detoxifying and antioxidant enzymes. oup.comoup.com Its biological activity is primarily centered on its ability to modulate key cellular signaling pathways, particularly the Nrf2-ARE and the Mitogen-Activated Protein Kinase (MAPK) pathways. oup.comoup.com

The induction of enzymes mediated by the transcription factor NF-E2-related factor-2 (Nrf2) is a key strategy for cellular protection. oup.comnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). oup.comoup.com When cells are exposed to inducers like 3MP-ITC, Nrf2 is released from Keap1, allowing it to move into the nucleus and activate ARE-dependent gene expression. oup.comoup.com

Research conducted in HepG2C8 human liver cancer cells has demonstrated that exposure to 3MP-ITC leads to a significant increase in the protein expression of Nrf2. oup.comoup.com Concurrently, 3MP-ITC treatment strongly suppresses the protein levels of Keap1, the primary cytosolic inhibitor of Nrf2. oup.comoup.com This dual action—increasing the activator (Nrf2) while decreasing its inhibitor (Keap1)—is a critical mechanism for the compound's activity. oup.com The suppression of Keap1 reduces the retention of Nrf2 in the cytoplasm, facilitating its primary function within the nucleus. oup.com

Table 1: Effect of this compound on Key Regulatory Proteins

| Protein | Effect of 3MP-ITC Exposure | Cellular Location | Implication |

| Nrf2 | Increased Expression | Cytosol and Nucleus | Positive transcriptional factor of ARE |

| Keap1 | Suppressed Expression | Cytosol | Cytosolic inhibitor of Nrf2 |

A direct consequence of Keap1 suppression is the enhanced nuclear accumulation of Nrf2. oup.comresearchwithrutgers.com Studies using nuclear and cytosolic extracts from HepG2C8 cells treated with 3MP-ITC have confirmed that the induced Nrf2 protein is predominantly found in the nucleus. oup.com This translocation is a pivotal step, as nuclear Nrf2 is required to bind to the ARE sequence in the promoter region of target genes, thereby initiating the transcription of various detoxifying and antioxidant enzymes. oup.comoup.com The increased nuclear presence of Nrf2 is a hallmark of a robust response to ARE activators. oup.comresearchwithrutgers.com

The induction of Nrf2 by 3MP-ITC is regulated at the post-translational level. oup.comnih.govresearchwithrutgers.com This was determined through experiments using specific chemical inhibitors. When HepG2C8 cells were treated with cycloheximide, a protein synthesis inhibitor, co-treatment with 3MP-ITC was able to rescue the Nrf2 protein from inhibition. oup.com Furthermore, when cells were exposed to MG-132, a proteasomal degradation inhibitor, the addition of 3MP-ITC augmented the increase in Nrf2 levels. oup.comnih.govresearchwithrutgers.com These findings indicate that 3MP-ITC does not increase Nrf2 by promoting its gene transcription, but rather by stabilizing the Nrf2 protein and preventing its degradation. oup.com

The molecular mechanisms underlying the induction of Nrf2-mediated enzymes by 3MP-ITC are also linked to the cellular status of glutathione (B108866) (GSH). oup.comoup.com Treatment of HepG2C8 cells with 3MP-ITC has been shown to significantly deplete intracellular GSH levels. oup.comnih.gov This depletion is a key event, as the activation of the Nrf2 signaling pathway by 3MP-ITC is coupled with this reduction in GSH. oup.comnih.gov The decrease in this critical cellular antioxidant likely contributes to the signaling cascade that results in the activation of the ARE. oup.com

The biological activity of this compound extends to the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. oup.com Research has shown that 3MP-ITC activates specific kinases within this pathway, namely ERK1/2 and JNK1/2. oup.comresearchwithrutgers.com

The involvement of related signaling pathways in the 3MP-ITC-induced activation of the Antioxidant Response Element (ARE) has also been investigated. oup.comresearchwithrutgers.com Studies using chemical inhibitors have demonstrated that the activation of ARE by 3MP-ITC is significantly weakened when Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K) signaling pathways are blocked in HepG2C8 cells. oup.comresearchwithrutgers.com This indicates that the full effect of 3MP-ITC on ARE-mediated gene activation involves a complex interplay between multiple signaling kinase pathways, including components of the MAPK cascade. oup.comoup.com

Table 2: Research Findings on Pathway Modulation by 3MP-ITC

| Pathway Component | Effect of 3MP-ITC | Experimental Observation |

| ERK1/2 | Activation | Observed in HepG2C8 cells. oup.comresearchwithrutgers.com |

| JNK1/2 | Activation | Observed in HepG2C8 cells. oup.comresearchwithrutgers.com |

| ARE Activation | Attenuation (with inhibitors) | Chemical inhibition of PKC and PI3K signaling pathways reduced ARE activation. oup.comresearchwithrutgers.com |

Inhibition of NF-κB Signaling Pathways

The direct inhibitory effects of this compound on the NF-κB signaling pathway have not been specifically elucidated in the reviewed scientific literature. The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory compounds. Generally, the pathway's activity is tightly regulated, and its dysregulation is linked to various inflammatory diseases.

While research has not directly demonstrated that this compound suppresses the transcription of pro-inflammatory genes via NF-κB inhibition, this is a known mechanism of action for other isothiocyanates like sulforaphane (B1684495) nih.gov. The NF-κB transcription factor family plays a pivotal role in the expression of genes involved in inflammation and immune responses.

There is no specific evidence in the reviewed literature detailing the reduction of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by this compound. These molecules are key mediators of inflammation, and their production is often regulated by the NF-κB pathway nih.govcaringsunshine.com. For instance, TNF-α and IL-1β can activate a signaling cascade that leads to the production of other inflammatory molecules nih.gov.

Table 2: General Functions of Pro-inflammatory Mediators

| Mediator | General Function in Inflammation |

| iNOS | Produces nitric oxide, a signaling molecule involved in inflammation. |

| COX-2 | Enzyme responsible for producing prostaglandins (B1171923) that promote inflammation. |

| IL-1β | A cytokine that mediates a wide range of inflammatory responses. |

| IL-6 | A cytokine with both pro-inflammatory and anti-inflammatory roles. |

| TNF-α | A major cytokine that drives systemic inflammation. |

Specific studies on the impact of this compound on the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, are not available. The phosphorylation of IκBα is a critical step that marks it for ubiquitination and subsequent degradation by the proteasome. This process releases NF-κB, allowing it to move to the nucleus.

There is no direct evidence from the reviewed literature to suggest that this compound decreases the nuclear translocation of the p65 subunit of NF-κB. The translocation of active NF-κB subunits, such as p65, from the cytoplasm to the nucleus is the final step required for it to bind to DNA and initiate the transcription of target genes.

Suppression of IκB Kinase α/β (IKKα/β) Phosphorylation

Research has demonstrated that this compound exerts inhibitory effects on the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.gov This is achieved, in part, through the suppression of IκB kinase α/β (IKKα/β) phosphorylation. nih.govnih.gov The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, plays a pivotal role in the canonical NF-κB pathway. nih.gov Upon stimulation by various inflammatory signals, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. nih.gov This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov

Studies involving synthetic isothiocyanates, including this compound, have shown that these compounds can effectively suppress the lipopolysaccharide (LPS)-induced phosphorylation of IKKα/β. nih.govnih.gov By inhibiting the kinase activity of IKKα/β, this compound prevents the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov This leads to the stabilization of IκBα, which remains bound to NF-κB in the cytoplasm, thereby preventing the nuclear translocation of the transcriptionally active p65 subunit. nih.gov The net effect is a downregulation of NF-κB-mediated gene expression, including that of various pro-inflammatory mediators and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov

The ability of this compound to suppress IKKα/β phosphorylation highlights its potential as a modulator of inflammatory processes. This mechanism is a key component of its broader anti-inflammatory and potential chemopreventive activities.

Inhibition of Ergosterol (B1671047) Biosynthesis

While direct studies on the effect of this compound on ergosterol biosynthesis are not extensively documented, the antifungal activity of other isothiocyanates is well-established and has been linked to the disruption of this vital fungal pathway. nih.govresearchgate.netnih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. tdl.org Inhibition of its synthesis leads to a fungistatic or fungicidal effect. nih.govresearchgate.net

Research on isothiocyanates such as allyl isothiocyanate (AITC) and ethyl isothiocyanate has demonstrated their capacity to completely inhibit ergosterol biosynthesis in pathogenic fungi like Candida albicans. nih.govresearchgate.netresearchgate.net This inhibition is a key mechanism of their antifungal action. The disruption of the ergosterol pathway by these compounds leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising the fungal cell membrane and leading to cell death. nih.gov Given the structural and functional similarities among isothiocyanates, it is plausible that this compound shares this antifungal mechanism.

A primary target for many antifungal agents that inhibit ergosterol biosynthesis is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). tdl.org This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. While direct evidence of this compound binding to and inhibiting 14α-demethylase is yet to be established, the known antifungal activity of related isothiocyanates suggests this as a probable mechanism of action. nih.govresearchgate.netresearchgate.net The inhibition of this enzyme would lead to the characteristic disruption of the fungal cell membrane associated with ergosterol biosynthesis inhibitors. Further research is required to specifically elucidate the interaction between this compound and the enzymes of the ergosterol biosynthesis pathway.

Enzyme Induction and Detoxification Mechanisms

Induction of Phase II Detoxifying/Antioxidant Enzymes

This compound has been identified as a potent inducer of phase II detoxifying and antioxidant enzymes. researchwithrutgers.comnih.gov This induction is primarily mediated through the activation of the NF-E2-related factor-2 (Nrf2) signaling pathway. researchwithrutgers.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). researchwithrutgers.com this compound has been shown to suppress Keap1, leading to the stabilization and nuclear accumulation of Nrf2. researchwithrutgers.comnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various genes, leading to the increased expression of a battery of cytoprotective enzymes. researchwithrutgers.com

A key enzyme induced by this compound is NAD(P)H:quinone oxidoreductase-1 (NQO1). researchwithrutgers.comnih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones and other electrophilic compounds, a detoxification reaction that protects cells from oxidative damage and electrophile-induced toxicity. Research has shown that oral administration of this compound significantly increases the protein expression of hepatic NQO1 in an Nrf2-dependent manner. researchwithrutgers.comnih.gov This induction of NQO1 is a critical component of the chemopreventive potential attributed to this synthetic isothiocyanate.

| Enzyme | Inducing Compound | Key Mechanistic Pathway | Observed Effect | Reference |

| NAD(P)H:quinone oxidoreductase-1 (NQO1) | This compound | Nrf2-ARE Signaling | Increased hepatic protein expression | researchwithrutgers.com, nih.gov |

Another important phase II enzyme induced by this compound is UDP-glucuronosyltransferase 1A1 (UGT1A1). researchwithrutgers.comnih.gov UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a wide variety of lipophilic substrates, rendering them more water-soluble and facilitating their excretion from the body. nih.gov UGT1A1 is particularly important for the detoxification of bilirubin (B190676) and various xenobiotics. Studies have demonstrated that this compound treatment leads to an induction of UGT1A1. researchwithrutgers.comnih.gov Interestingly, this induction appears to occur in both Nrf2-positive and Nrf2-negative models, suggesting that while the Nrf2 pathway is involved, other mechanisms may also contribute to the upregulation of UGT1A1 by this compound. researchwithrutgers.comnih.gov

| Enzyme | Inducing Compound | Key Mechanistic Pathway | Observed Effect | Reference |

| UDP-glucuronosyl transferase (UGT1A1) | This compound | Nrf2-dependent and independent pathways | Induced expression | researchwithrutgers.com, nih.gov |

Heme Oxygenase-1 (HO-1)

This compound (3MP-ITC) has been identified as a potent inducer of heme oxygenase-1 (HO-1), an essential enzyme in cellular defense against oxidative stress. oup.comoup.com HO-1 is a key antioxidant enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.govnih.gov The induction of HO-1 is a critical component of the cellular antioxidant response and is tightly regulated. nih.gov

Research conducted on human hepatoma HepG2C8 cells demonstrated that exposure to 3MP-ITC leads to a significant and time-dependent increase in the protein expression of HO-1. oup.com This induction is not merely an increase in protein levels but is regulated at the transcriptional level. oup.com Studies have shown that treatment with 3MP-ITC results in a marked increase in HO-1 messenger RNA (mRNA) levels. oup.com This indicates that 3MP-ITC actively promotes the transcription of the gene encoding for HO-1. The induction of HO-1 is part of a broader coordinated induction of detoxifying and antioxidant enzymes mediated by 3MP-ITC. oup.com

The table below summarizes the observed induction of HO-1 protein and mRNA in HepG2C8 cells following treatment with 20 µM this compound.

| Time (hours) | HO-1 Protein Expression | HO-1 mRNA Levels |

| 3 | Apparent Increase | Apparent Increase |

| 12 | Strong Induction | Peak Increase |

| 24 | Sustained Induction | Declined from Peak |

Data compiled from studies on HepG2C8 cells treated with 20 µM 3MP-ITC. oup.com

Transcriptional Regulation of Enzyme Induction via ARE

The transcriptional induction of a suite of detoxifying and antioxidant enzymes, including HO-1, by this compound is primarily mediated through a cis-acting regulatory element known as the Antioxidant Response Element (ARE). oup.comoup.com The ARE is a specific sequence of DNA located in the promoter region of genes that encode for proteins involved in the cellular antioxidant defense system. oup.com

The central mechanism of ARE-mediated gene expression involves the transcription factor NF-E2-related factor-2 (Nrf2). oup.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by a repressor protein called Kelch-like ECH-associated protein 1 (Keap1). oup.com When cells are exposed to inducers like 3MP-ITC, this repression is lifted.

Research has shown that 3MP-ITC exposure in HepG2C8 cells leads to an increase in the cellular levels of Nrf2 protein and a concurrent suppression of Keap1. nih.govresearchwithrutgers.com This disruption of the Nrf2-Keap1 complex allows Nrf2 to translocate from the cytoplasm into the nucleus. oup.com Once in the nucleus, Nrf2 binds to the ARE sequence, which in turn initiates the transcription of a battery of downstream target genes, including HO-1, NAD(P)H:quinone oxidoreductase-1 (NQO1), and UDP-glucuronosyl transferase 1A1 (UGT1A1). oup.comoup.com

The activation of the Nrf2-ARE pathway by 3MP-ITC is a critical event that underlies its ability to bolster cellular antioxidant defenses. oup.com The process is further modulated by various signaling pathways, including the activation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), as well as pathways involving protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). nih.govresearchwithrutgers.com The table below outlines the key molecular events in the 3MP-ITC-induced activation of the Nrf2-ARE pathway.

| Molecular Event | Observation in HepG2C8 Cells | Consequence |

| Keap1 Levels | Suppressed by 3MP-ITC | Release of Nrf2 from Keap1 |

| Nrf2 Protein Levels | Increased by 3MP-ITC | More Nrf2 available for translocation |

| Nrf2 Localization | Increased nuclear accumulation | Nrf2 can access ARE sequences |

| ARE Binding | Activated by nuclear Nrf2 | Transcription of antioxidant genes |

This table summarizes the findings from in vitro studies on the effect of 3MP-ITC on the Nrf2-ARE signaling pathway. oup.comnih.govresearchwithrutgers.com

Structure Activity Relationship Sar Studies of 3 Morpholinopropyl Isothiocyanate Derivatives

Influence of Chemical Structure on Nrf2/ARE-Dependent Gene Expression

3-Morpholinopropyl isothiocyanate (3MP-ITC) has been identified as a particularly potent synthetic isothiocyanate for inducing the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. nih.govresearchwithrutgers.com This pathway is a critical cellular defense mechanism against oxidative stress. The activity of isothiocyanates (ITCs) is intrinsically linked to their chemical structure, specifically the R-N=C=S group, where the electrophilic isothiocyanate moiety reacts with nucleophilic targets in the cell. oup.com

The induction of the Nrf2 pathway by 3MP-ITC involves the suppression of its cytosolic inhibitor, Keap1 (Kelch-like ECH-associated protein 1), leading to the increased nuclear accumulation of Nrf2. nih.govresearchwithrutgers.com This process appears to be regulated post-translationally. nih.gov Studies have shown that the activation of the ARE by 3MP-ITC is also connected to the activation of several signaling kinases, including ERK1/2, JNK1/2, PKC, and PI3K, as well as the depletion of intracellular glutathione (B108866) (GSH). nih.gov

While direct SAR studies on a wide range of 3MP-ITC derivatives are limited, broader studies on various aliphatic and aromatic ITCs provide insights into the structural requirements for Nrf2 activation. All ITCs tested in certain studies, regardless of being aliphatic or aromatic, demonstrated the ability to cause the translocation of Nrf2 to the nucleus, though the potency varied. nih.govacs.org For instance, a comparative study of benzyl (B1604629) isothiocyanate, phenethyl isothiocyanate, and sulforaphane (B1684495) showed that sulforaphane was the most potent inducer of Nrf2 nuclear accumulation. acs.org This suggests that the nature of the side chain (the 'R' group) plays a significant role in the potency of Nrf2 induction. The ability of ITCs to induce antioxidant and phase II enzymes does not seem to be directly correlated with their hydrophilicity or other simple structural factors, indicating a more complex relationship between the chemical structure and biological activity. nih.gov

Interactive Data Table: Nrf2 Activation by Various Isothiocyanates

| Isothiocyanate | Chemical Class | Relative Nrf2 Activation Potency |

|---|---|---|

| This compound (3MP-ITC) | Aliphatic (with morpholine (B109124) ring) | Reported as an exceptionally strong inducer nih.gov |

| Sulforaphane | Aliphatic | Most potent inducer in a comparative study acs.org |

| Benzyl isothiocyanate (BITC) | Aromatic | Active, but less potent than sulforaphane acs.org |

| Phenethyl isothiocyanate (PEITC) | Aromatic | Active, but less potent than sulforaphane acs.org |

Structural Determinants for Anti-NF-κB and Anti-inflammatory Activities

The nuclear factor-κB (NF-κB) signaling pathway is a key regulator of inflammation. Agents that can suppress this pathway are of significant interest for their anti-inflammatory potential. Synthetic isothiocyanates, including this compound, have been evaluated for their ability to inhibit NF-κB and exert anti-inflammatory effects.

In a comparative study of ten structurally diverse synthetic ITCs, this compound (referred to as ITC-8 in the study) was identified as a compound with strong NF-κB inhibitory activity. The study categorized the ITCs based on their ability to suppress NF-κB-luciferase activity. Along with 3MP-ITC, tetrahydrofurfuryl isothiocyanate, methyl-3-isothiocyanatopropionate, and 3,4-methylenedioxybenzyl isothiocyanate also demonstrated potent inhibition of NF-κB.

The mechanism of this inhibition involves the suppression of LPS-induced phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, IL-1β, IL-6, and TNF-α. The study highlighted that synthetic ITCs with a range of functional groups can effectively inhibit NF-κB transactivation, suggesting that modifications to the side chain can modulate this anti-inflammatory activity.

Interactive Data Table: Anti-NF-κB Activity of Synthetic Isothiocyanates

| Compound (as per study) | Chemical Name | NF-κB Inhibition Category |

|---|---|---|

| ITC-4 | Tetrahydrofurfuryl isothiocyanate | Strong |

| ITC-5 | Methyl-3-isothiocyanatopropionate | Strong |

| ITC-8 | This compound | Strong |

| ITC-10 | 3,4-Methylenedioxybenzyl isothiocyanate | Strong |

| PEITC | Phenethyl isothiocyanate | Moderate |

Correlation between Thiazole (B1198619) Ring Presence and Antifungal Activity

The thiazole ring is a well-established pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds is a known strategy to impart or enhance biological activities, including antifungal effects. nih.gov While specific studies on this compound derivatives containing a thiazole ring are not extensively documented in the reviewed literature, the general principles of SAR strongly suggest that such modifications could lead to potent antifungal agents.

Research on other classes of compounds has demonstrated that the thiazole nucleus is often essential for antifungal activity. nih.gov For example, in a series of thiazole derivatives bearing a hydrazone group, the thiazole moiety was found to be crucial for their antifungal properties. nih.gov Furthermore, studies on novel thiazole-containing triazole compounds have yielded agents with potent and broad-spectrum antifungal activities both in vitro and in vivo. researchwithrutgers.com

The SAR of some thiazole-1,3,5-triazine derivatives has shown that the presence of di-hydrophobic fragments on the triazine ring linked to the thiazole is necessary for antifungal activity. oup.com This indicates that not only the presence of the thiazole ring but also the nature of the substituents attached to it and the adjoining moieties are critical for optimizing antifungal potency. Therefore, it is plausible that synthesizing derivatives of this compound where the morpholine or another part of the structure is replaced by or coupled with a suitably substituted thiazole ring could be a promising strategy for developing novel antifungal compounds.

Interactive Data Table: Influence of Thiazole Moiety on Antifungal Activity

| Compound Class | Key Structural Feature | Observed Effect on Antifungal Activity |

|---|---|---|

| Thiazole-hydrazones | Thiazole nucleus | Essential for activity nih.gov |

| Thiazole-containing triazoles | Thiazole ring combined with a triazole | Potent and well-balanced in vitro and in vivo activities researchwithrutgers.com |

| Thiazole-1,3,5-triazines | Substituted thiazole-triazine hybrid | Di-hydrophobic fragments on the triazine part are necessary for activity oup.com |

Modifications of the Morpholine and Propyl Linker Moieties and their Biological Impact

The morpholine ring and the propyl linker are key structural components of this compound that can be targeted for modification to alter its biological profile. The morpholine moiety is a versatile pharmacophore known to be present in a wide range of biologically active compounds. Its ability to engage in molecular interactions with target proteins can enhance potency and modify pharmacokinetic properties. General SAR studies on morpholine-containing compounds have shown that substitutions on the morpholine ring can significantly impact biological activity. For instance, in some anticancer agents, substitution at the C-4 position of the phenyl ring attached to a morpholine was found to be positive for activity.

The propyl linker that connects the morpholine ring to the isothiocyanate group also plays a crucial role in the molecule's activity. Studies on other series of isothiocyanates have demonstrated that the length of the alkyl chain can significantly influence biological effects. For example, in a study comparing the effects of benzyl isothiocyanate, phenethyl isothiocyanate (one carbon longer), 3-phenylpropyl isothiocyanate (two carbons longer), and 4-phenylbutyl isothiocyanate (three carbons longer), the potency of their biological activities varied with the chain length. This highlights that the length and flexibility of the linker are critical for optimal interaction with biological targets. It is hypothesized that this linker properly orients the reactive isothiocyanate group for interaction with target proteins, such as tubulin or Keap1. Therefore, modifications such as shortening, lengthening, or introducing rigidity into the propyl linker of 3MP-ITC would be expected to have a substantial impact on its Nrf2-inducing and anti-inflammatory activities.

Interactive Data Table: Impact of Structural Modifications on Isothiocyanate Activity

| Structural Modification | Compound Series Example | Observed Biological Impact |

|---|---|---|

| Substitution on the morpholine ring | General morpholine derivatives | Can significantly alter anticancer and other biological activities. |

| Varying alkyl chain length (linker) | Phenylalkyl isothiocyanates | Potency of anticarcinogenic effects varies with the length of the alkyl chain. |

Pharmacological and Therapeutic Applications of 3 Morpholinopropyl Isothiocyanate

Antifungal Activities

Current scientific literature available through the conducted searches does not provide specific data on the efficacy of 3-Morpholinopropyl isothiocyanate against the fungal pathogens Candida albicans and Candida parapsilosis. While isothiocyanates as a chemical class are known to possess antifungal properties, specific studies detailing the activity of this particular synthetic compound against these Candida species are not available in the search results. nih.gov

There is no available research from the conducted searches that directly compares the antifungal activity of this compound with standard antifungal agents such as ketoconazole (B1673606) or fluconazole. nih.govnih.gov

Cancer Chemopreventive Potential

This compound has demonstrated significant potential in cancer chemoprevention through its ability to suppress the nuclear factor-κB (NF-κB) signaling pathway, which is crucial in inflammation and cancer progression. nih.govnih.gov In a study evaluating various synthetic isothiocyanates, this compound was identified as having stronger NF-κB inhibitory effects than the well-studied natural compound, phenylethyl isothiocyanate (PEITC). nih.gov

The mechanism of this suppression involves inhibiting the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the transcription of NF-κB target genes that promote inflammation and cell survival. nih.gov Furthermore, the compound has been shown to suppress the phosphorylation of IκB kinase (IKK), a key upstream regulator of the NF-κB pathway. nih.gov

A primary mechanism for the chemopreventive effects of this compound is its exceptional ability to induce phase II detoxifying and antioxidant enzymes. researchwithrutgers.comnih.gov This induction is mediated through the activation of the NF-E2-related factor-2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress and carcinogens. oup.comoup.com

This compound, also referred to as 3MP-ITC, functions as a potent activator of the antioxidant response element (ARE), which controls the expression of numerous protective genes. oup.com Research in HepG2C8 human liver cancer cells has shown that 3MP-ITC not only boosts the levels of Nrf2 protein but also suppresses its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). researchwithrutgers.comnih.gov This action leads to the increased accumulation of Nrf2 in the nucleus, where it can activate the transcription of target genes. researchwithrutgers.comnih.gov The induction of Nrf2 by this compound appears to be regulated post-translationally. nih.gov

Oral administration of 3MP-ITC in animal models has been shown to increase the protein expression of hepatic NAD(P)H:quinone oxidoreductase-1 (NQO1) and Nrf2 itself. researchwithrutgers.com It also induces UDP-glucuronosyl transferase 1A1 (UGT1A1). researchwithrutgers.com The activation of the Nrf2 pathway by 3MP-ITC is linked to the depletion of intracellular glutathione (B108866) (GSH) and the activation of several protein kinase signaling pathways, including ERK1/2, JNK1/2, PKC, and PI3K. researchwithrutgers.comoup.com

Table 1: Detoxifying/Antioxidant Enzymes and Signaling Pathways Modulated by this compound

| Target Enzyme/Protein | Signaling Pathway Involved | Effect | Reference |

|---|---|---|---|

| Nrf2 | ERK1/2, JNK1/2, PKC, PI3K | Increased nuclear accumulation and protein expression | researchwithrutgers.com, nih.gov, oup.com |

| NAD(P)H:quinone oxidoreductase-1 (NQO1) | Nrf2-dependent | Increased protein expression | researchwithrutgers.com |

| UDP-glucuronosyl transferase 1A1 (UGT1A1) | Nrf2-dependent and independent | Increased protein expression | researchwithrutgers.com |

| Keap1 | N/A | Suppressed | researchwithrutgers.com, nih.gov |

The anti-inflammatory activity of this compound is intrinsically linked to its suppression of the NF-κB signaling pathway. nih.gov By inhibiting NF-κB, the compound effectively reduces the expression of various pro-inflammatory mediators and cytokines that contribute to a tumor-promoting inflammatory microenvironment. nih.govfrontiersin.org

Molecular analysis has revealed that treatment with isothiocyanates, including this compound, leads to a reduction in several key inflammatory molecules. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov The downregulation of these molecules correlates directly with the suppression of NF-κB signaling, highlighting the compound's potential to mitigate inflammation-driven cancer processes. nih.gov

Antioxidant Properties

Indirect Antioxidative Effects through Nrf2-ARE Activation

This compound (3MP-ITC) demonstrates potent indirect antioxidant properties by acting as a strong inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govapsnet.orgresearchgate.net This pathway is a primary cellular defense mechanism against oxidative stress, and its activation leads to the transcription of a suite of detoxifying and antioxidant enzymes. mdpi.comnih.gov

Research conducted in HepG2C8 human liver cancer cells reveals that 3MP-ITC effectively increases the expression and nuclear accumulation of the Nrf2 protein. nih.govapsnet.org The mechanism involves the suppression of the Kelch-like ECH-associated protein 1 (Keap1), which is a cytosolic inhibitor that targets Nrf2 for degradation under normal conditions. researchgate.netmdpi.com By disrupting the Nrf2-Keap1 complex, 3MP-ITC facilitates the translocation of Nrf2 into the nucleus, where it binds to the ARE sequence in the promoter region of target genes. mdpi.com Studies using inhibitors of protein synthesis and proteasomal degradation have shown that the induction of Nrf2 by 3MP-ITC is regulated at the post-translational level. nih.govapsnet.orgresearchgate.net

The activation of the Nrf2-ARE pathway by 3MP-ITC is also connected to other cellular signaling events. It has been shown to significantly deplete intracellular glutathione (GSH) levels and activate multiple signaling kinases, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK1/2). nih.govresearchgate.netmdpi.com Inhibition of the PKC and PI3K pathways was found to significantly reduce the ARE activation by 3MP-ITC. nih.govresearchgate.net

This cascade ultimately results in the enhanced expression of several phase II detoxifying and antioxidant enzymes. In-vitro studies have demonstrated that 3MP-ITC treatment leads to a transcriptional-level increase in heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and UDP-glucuronosyltransferase 1A1 (UGT1A1). researchgate.netmdpi.com Furthermore, in vivo studies in mice confirmed that oral administration of 3MP-ITC increased the hepatic protein expression of NQO1 and Nrf2, an effect that was absent in Nrf2-deficient mice, confirming the Nrf2-dependency of its mechanism. nih.govmdpi.com

Table 1: Research Findings on the Nrf2-ARE Activating Effects of this compound (3MP-ITC)

| Parameter | Observation in Response to 3MP-ITC | Cell/Animal Model | Reference |

| Nrf2 Protein | Increased endogenous protein levels and nuclear accumulation. | HepG2C8 Cells, Nrf2(+/+) Mice | nih.govmdpi.com |

| Keap1 Protein | Suppressed endogenous protein levels. | HepG2C8 Cells | nih.govapsnet.org |

| Nrf2 Regulation | Appears to be post-translationally regulated. | HepG2C8 Cells | apsnet.orgmdpi.com |

| Signaling Pathways | Activates ERK1/2, JNK1/2, PKC, and PI3K pathways. | HepG2C8 Cells | nih.govresearchgate.net |

| Glutathione (GSH) | Significantly depletes intracellular levels. | HepG2C8 Cells | nih.govmdpi.com |

| ARE-driven Genes | Strong induction of HO-1, NQO1, and UGT1A1. | HepG2C8 Cells, Nrf2(+/+) Mice | researchgate.netmdpi.com |

Cytotoxicity and Selectivity in Biological Systems

Differential Cytotoxicity against Fungal Cells vs. Mammalian Cell Lines (e.g., NIH/3T3)

The isothiocyanate class of compounds, to which this compound belongs, has been broadly investigated for various bioactive properties, including antifungal and cytotoxic activities. nih.govnih.gov Many natural and synthetic isothiocyanates have demonstrated efficacy against a range of fungal pathogens. nih.govmdpi.comnih.gov Similarly, the cytotoxic effects of various isothiocyanates have been evaluated against both cancerous and non-transformed mammalian cell lines to determine their potential as therapeutic agents. nih.gov

However, based on a review of available scientific literature, specific studies detailing the direct comparative cytotoxicity of this compound against fungal cells and the NIH/3T3 murine fibroblast mammalian cell line have not been reported. While the broader class of isothiocyanates is known for these biological activities, data focusing specifically on this compound for this differential comparison is not present in the searched literature. Research on this compound has primarily focused on its mechanism as an inducer of antioxidant pathways in cell lines such as the human liver-derived HepG2C8. nih.gov

Preclinical and in Vivo Studies of 3 Morpholinopropyl Isothiocyanate

In Vitro Cellular Models for Activity Assessment

The cellular activity of 3-Morpholinopropyl isothiocyanate has been primarily characterized by its potent ability to induce cytoprotective enzymes through the Nrf2 signaling pathway.

HepG2C8 cells: In the human hepatoma HepG2C8 cell line, 3MP-ITC has been identified as an exceptionally strong inducer of Nrf2-mediated detoxifying and antioxidant enzymes. nih.gov Exposure of these cells to 3MP-ITC leads to a cascade of molecular events, beginning with the induction of endogenous Nrf2 protein. nih.gov Concurrently, 3MP-ITC suppresses the endogenous levels of Kelch-like ECH-associated protein 1 (Keap1), a key repressor of Nrf2. nih.gov This dual action results in an increased nuclear accumulation of Nrf2, where it can activate the Antioxidant Response Element (ARE), a critical regulatory sequence in the promoter region of numerous cytoprotective genes. nih.gov

Further mechanistic studies in HepG2C8 cells have revealed that the induction of Nrf2 by 3MP-ITC appears to be regulated at the post-translational level. nih.gov The compound was also found to activate the ERK1/2 and JNK1/2 signaling pathways. nih.gov The activation of the ARE by 3MP-ITC was significantly diminished by the chemical inhibition of the PKC and PI3K signaling pathways, indicating their involvement in the upstream regulation of Nrf2 by this isothiocyanate. nih.gov A notable biochemical effect of 3MP-ITC treatment in these cells is the significant depletion of the intracellular levels of glutathione (B108866) (GSH). nih.gov

| Cell Line | Key Findings with this compound | Upstream Signaling Pathways Implicated |

| HepG2C8 | Potent induction of Nrf2 protein. nih.gov | Activation of ERK1/2 and JNK1/2. nih.gov |

| Suppression of Keap1 protein. nih.gov | Involvement of PKC and PI3K pathways in ARE activation. nih.gov | |

| Increased nuclear accumulation of Nrf2. nih.gov | ||

| Significant depletion of intracellular glutathione (GSH). nih.gov |

HT-29-N9 human colon cancer cells: As of the current available scientific literature, no studies have been published that specifically investigate the in vitro activity of this compound in HT-29 human colon cancer cells. Research in this cell line has focused on other isothiocyanates, such as sulforaphane (B1684495) and phenethyl isothiocyanate.

RAW 264.7 murine macrophages: There is currently no available research detailing the specific effects of this compound on the RAW 264.7 murine macrophage cell line. Studies on these cells have explored the effects of other compounds on inflammation and oxidative stress.

In Vivo Efficacy and Mechanism Studies

The in vivo effects of this compound have been investigated using mouse models, with a particular focus on the role of the Nrf2 transcription factor.

in Nrf2 (+/+) and Nrf2 (-/-) mice: Studies utilizing both wild-type (Nrf2 (+/+)) and Nrf2 knockout (Nrf2 (-/-)) mice have been crucial in elucidating the Nrf2-dependency of 3MP-ITC's in vivo activity. nih.govoup.com Oral administration of 3MP-ITC to Nrf2 (+/+) mice resulted in a significant increase in the protein expression of hepatic NAD(P)H:quinone oxidoreductase-1 (NQO1) and Nrf2 itself. nih.govoup.com In stark contrast, this induction of NQO1 and Nrf2 was not observed in the Nrf2 (-/-) mice, demonstrating that Nrf2 is essential for the induction of hepatic NQO1 by 3MP-ITC in a living organism. nih.govoup.com

Interestingly, the induction of another phase II enzyme, UDP-glucuronosyl transferase 1A1 (UGT1A1), was observed in the livers of both Nrf2 (+/+) and Nrf2 (-/-) mice following treatment with 3MP-ITC. nih.govoup.com This suggests that while 3MP-ITC is an in vivo inducer of hepatic UGT1A1, this particular effect is independent of the Nrf2 protein. oup.com In these studies, administration of 3MP-ITC did not affect the expression of hepatic heme oxygenase-1 (HO-1) protein in either mouse genotype at the time points examined. oup.com

| Mouse Model | Effect of this compound Administration |

| Nrf2 (+/+) | Increased protein expression of hepatic NQO1. nih.govoup.com |

| Increased protein expression of hepatic Nrf2. nih.govoup.com | |

| Increased protein expression of hepatic UGT1A1. nih.govoup.com | |

| Nrf2 (-/-) | No increase in hepatic NQO1 or Nrf2 protein expression. nih.govoup.com |

| Increased protein expression of hepatic UGT1A1. nih.govoup.com |

Future Directions and Research Gaps

Exploration of Additional Biological Activities and Therapeutic Indications

Initial studies have primarily focused on the chemopreventive properties of 3MP-ITC, stemming from its ability to robustly induce the Nrf2-mediated antioxidant response. nih.govdojindo.comoup.comoup.com However, the pathways it modulates are central to a wide range of pathologies, suggesting its therapeutic potential may extend beyond cancer prevention.

Future research should systematically explore its efficacy in other disease models characterized by oxidative stress and inflammation. Given that it demonstrates stronger inhibitory effects on the NF-κB signaling pathway than its parent compound, phenylethyl isothiocyanate (PEITC), investigating its role in chronic inflammatory diseases is a logical next step. researchgate.netnih.govresearchgate.net Conditions such as inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders, where both oxidative stress and NF-κB-driven inflammation are key pathological drivers, represent promising areas for investigation. mdpi.com Furthermore, its impact on metabolic disorders like diabetes, where hyperglycemia-induced oxidative stress contributes to complications, warrants exploration. foodandnutritionresearch.net

Advanced Mechanistic Studies and Target Identification

The current understanding of 3MP-ITC's mechanism centers on its ability to activate the Nrf2 pathway. This is achieved through the depletion of intracellular glutathione (B108866) (GSH) and the suppression of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. oup.comoup.com This leads to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant and detoxifying enzymes. oup.com Additionally, it is known to inhibit the pro-inflammatory NF-κB pathway by preventing the nuclear translocation of the p65 subunit. researchgate.netnih.gov

Despite this knowledge, a more granular understanding of its molecular interactions is needed. Advanced mechanistic studies should aim to:

Identify Direct Protein Targets: While GSH is a known reactant, comprehensive proteomic approaches are required to identify other specific cysteine-rich proteins that are directly modified by the electrophilic isothiocyanate group of 3MP-ITC. researchgate.net Identifying these targets is crucial for understanding its full range of biological effects and for rational drug design. researchgate.net

Elucidate Upstream Signaling: Research indicates that signaling kinases, including ERK, JNK, PI3K, and PKC, are involved in the 3MP-ITC-mediated activation of the antioxidant response element (ARE). oup.comnih.gov Future work should dissect the precise sequence and interplay of these signaling events that lead to Nrf2 activation.

Investigate Nrf2-Independent Effects: While many effects of 3MP-ITC are Nrf2-dependent, studies using Nrf2 knockout models have shown that some enzymes, like UDP-glucuronosyl transferase 1A1, are induced irrespective of Nrf2 status. oup.com Exploring these Nrf2-independent mechanisms will provide a more complete picture of its cellular impact.

Table 1: Known Mechanistic Actions of 3-Morpholinopropyl isothiocyanate

| Pathway | Mechanism of Action | Key Proteins Involved | Outcome | Reference |

|---|---|---|---|---|

| Antioxidant Response | Activation of the Nrf2 pathway | Nrf2, Keap1, ERK, JNK, PI3K, PKC | Upregulation of detoxifying and antioxidant enzymes (e.g., NQO1, HO-1, UGT1A1) | oup.comoup.com |

| Anti-inflammatory Response | Inhibition of the NF-κB pathway | p65, IκBα | Downregulation of pro-inflammatory mediators (e.g., iNOS, COX-2, IL-1β, IL-6, TNF-α) | researchgate.netnih.gov |

Development of Novel Derivatives with Enhanced Efficacy or Specificity

Structure-activity relationship studies have shown that 3MP-ITC is a more potent inhibitor of NF-κB than many other synthetic and naturally occurring isothiocyanates, including PEITC. researchgate.netnih.govresearchgate.net The presence of the morpholino group appears to be a key determinant of its enhanced activity. This provides a strong foundation for the rational design of novel derivatives.

Future synthetic efforts could focus on modifying the core structure of 3MP-ITC to:

Improve Potency: Systematic alterations to the morpholino ring or the length and nature of the propyl linker could yield compounds with even greater Nrf2-inducing or NF-κB-inhibiting capabilities at lower concentrations.

Enhance Target Specificity: By understanding the specific protein targets identified in advanced mechanistic studies, derivatives could be designed to favor interaction with one target or pathway over another. This could lead to compounds with more focused therapeutic effects and potentially fewer off-target interactions.

Optimize Pharmaceutical Properties: Derivatives can be synthesized to improve bioavailability, metabolic stability, and other pharmacokinetic parameters, which are crucial for developing a viable therapeutic agent. oup.com

Translational Research and Clinical Relevance

The strong preclinical evidence for 3MP-ITC's activity as an inducer of protective enzymes warrants its progression into translational studies. oup.comoup.com The primary goal is to bridge the gap between laboratory findings and potential clinical use.

Key areas for future translational research include:

Animal Models of Disease: While initial in vivo studies have confirmed Nrf2 activation in mice, further research is essential in animal models of specific diseases, such as chemical-induced carcinogenesis or inflammatory arthritis, to validate its therapeutic efficacy. oup.com

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 3MP-ITC in vivo. Establishing a clear relationship between the administered dose, plasma/tissue concentration, and the desired biological effect (e.g., induction of NQO1) is critical for clinical development.

Nanoparticle-Based Delivery: Recent research has explored the use of 3MP-ITC in the functionalization of nanoparticles for targeted drug delivery. acs.org For instance, its morpholine (B109124) group has been used to target silica (B1680970) nanoparticles to lysosomes for enhanced photodynamic therapy in cancer cells. acs.org Exploring this platform for the delivery of 3MP-ITC itself or in combination with other agents could improve tumor-specific accumulation and efficacy.

While clinical trials are a distant prospect, the existing data strongly supports continued preclinical and translational research to define the potential clinical relevance of 3MP-ITC as a chemopreventive or therapeutic agent for diseases rooted in oxidative stress and chronic inflammation. mdpi.comhatmipg.com

Q & A

Q. How can researchers address conflicting data on 3MP-ITC’s efficacy in Nrf2-independent models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.